molecular formula C18H15N3O3S B11028238 Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11028238
M. Wt: 353.4 g/mol
InChI Key: CWFHGSCUDVBZDG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: Ethyl 4-(4-phenyl-1,2,3-thiadiazol-5-carbonylamino)benzoate

Thiadiazole derivatives, like our compound here, have garnered significant attention due to their diverse pharmacological properties. The thiadiazole ring, containing one sulfur and two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its mesoionic character allows these compounds to cross cellular membranes and interact effectively with biological targets .

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves several steps. One common approach includes the bromination of an ester precursor at the methyl group in the furan ring . Detailed reaction conditions and mechanisms would require further investigation.

Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes for large-scale synthesis. These typically involve optimization of reaction conditions, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: May undergo nucleophilic substitution reactions.

Common Reagents and Major Products:: Specific reagents and conditions depend on the desired transformation. For instance:

    Reduction: Lithium aluminum hydride (LiAlH) can reduce the carbonyl group to form the corresponding alcohol.

    Substitution: Sodium methoxide (NaOMe) can replace the ethyl ester group with methoxy.

Scientific Research Applications

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate finds applications in:

    Chemistry: As a building block for novel compounds.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating its potential as an anticancer agent.

    Industry: Developing new materials or pharmaceuticals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate stands out for its unique structure, other thiadiazole derivatives exist. Notable examples include Dabigatran etexilate (used as an anticoagulant) and related 1,3,4-thiadiazole derivatives .

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C18H15N3O3S/c1-2-24-18(23)13-8-10-14(11-9-13)19-17(22)16-15(20-21-25-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,22)

InChI Key

CWFHGSCUDVBZDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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